molecular formula C₁₃H₁₂D₄N₂O₃ B1152979 4-Hydroxymelatonin-d4

4-Hydroxymelatonin-d4

Cat. No.: B1152979
M. Wt: 252.3
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymelatonin-d4 is a high-quality, deuterium-labeled stable isotope of the primary melatonin metabolite, 4-Hydroxymelatonin. This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where it enables highly accurate and precise measurement of endogenous melatonin and its metabolites in complex biological matrices . As a key metabolite in melatonin's oxidative pathway, 4-Hydroxymelatonin is formed alongside 6-hydroxymelatonin during the Phase I metabolism of melatonin, primarily mediated by cytochrome P450 enzymes in the liver and small intestine . The incorporation of four deuterium atoms in the this compound molecule provides a significant mass shift from the endogenous analyte, eliminating analytical interference and compensating for variations in sample preparation and ionization efficiency, thereby ensuring reliable quantification in research applications. The scientific utility of this compound extends to pharmacokinetic studies, drug metabolism research, and investigations into the role of melatonin and its metabolites in various physiological and pathological processes. Recent research highlights the critical role of membrane transporters, specifically the ABCG2 efflux transporter, in the biodistribution and tissue-specific accumulation of melatonin metabolites, including 4-Hydroxymelatonin . This compound is an essential tool for researchers exploring these complex pathways. This product is supplied with a Certificate of Analysis to guarantee its identity and purity. It is intended for research purposes only in a laboratory setting and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₃H₁₂D₄N₂O₃

Molecular Weight

252.3

Synonyms

N-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide-d4

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for 4 Hydroxymelatonin D4

Chemical Synthesis Routes for Deuterated Indoleamines

While a specific synthesis for 4-Hydroxymelatonin-d4 is not extensively documented in publicly available literature, a plausible route can be devised based on the established synthesis of related deuterated indoleamines, such as N-acetyl-6-hydroxy-5-methoxy-α,α,β,β-d4-tryptamine. The synthesis of deuterated indoleamines often involves the introduction of deuterium (B1214612) at an early stage to a suitable precursor, followed by the construction of the indole (B1671886) ring and elaboration of the side chain.

A potential synthetic pathway for this compound would likely commence with a protected 4-hydroxy-5-methoxyindole derivative. The critical step of deuterium incorporation can be achieved through various methods. One common strategy is the reduction of an intermediate with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4). For instance, a glyoxylamide intermediate derived from the indole core can be reduced to introduce four deuterium atoms on the ethylamine (B1201723) side chain (α,α,β,β-d4).

An alternative approach involves the use of deuterated starting materials. For example, deuterated acetyl chloride (CD3COCl) can be used to introduce a trideuterated acetyl group (d3) onto the amine of 5-methoxytryptamine, as has been demonstrated in the synthesis of melatonin-d3.

The key steps in a proposed synthesis of this compound are outlined below:

Preparation of a Protected 4-Hydroxy-5-methoxyindole: The synthesis would likely start from a commercially available or synthesized 4-benzyloxy-5-methoxyindole to protect the hydroxyl group.

Introduction of the Side Chain Precursor: The protected indole would undergo a reaction, such as a Vilsmeier-Haack or Friedel-Crafts acylation, at the C3 position to introduce a two-carbon precursor for the ethylamine side chain.

Deuterium Labeling: The precursor, for example, a glyoxylyl chloride derivative, would be converted to a glyoxylamide. This amide would then be reduced using a powerful deuterating agent like lithium aluminum deuteride (LiAlD4) to yield the α,α,β,β-d4-tryptamine derivative.

N-Acetylation: The resulting deuterated tryptamine (B22526) would be N-acetylated, potentially using acetic anhydride.

Deprotection: The final step would involve the removal of the protecting group (e.g., benzyl (B1604629) group via catalytic hydrogenation) to yield this compound.

Analytical Verification of Isotopic Purity and Enrichment for Research Grade Material

To ensure the reliability of quantitative studies, the isotopic purity and enrichment of this compound must be meticulously verified. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it is possible to resolve and quantify the relative abundance of the desired deuterated species (d4) as well as any partially deuterated (d1, d2, d3) or unlabeled (d0) isotopologues. The isotopic purity is calculated from the corrected intensities of the representative isotopolog ions after accounting for the natural isotopic contributions of other elements in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and

Advanced Analytical Methodologies Employing 4 Hydroxymelatonin D4

Principles and Advantages of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, recognized for its high accuracy and metrological standing. wikipedia.orgresearchgate.net The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte, such as 4-Hydroxymelatonin-d4, to a sample. wikipedia.orgresearchgate.netosti.gov This labeled compound, often called an internal standard or "spike," is chemically identical to the endogenous analyte (4-hydroxymelatonin). researchgate.net It mixes with the sample, and after processing, the ratio of the natural analyte to the isotopic standard is measured using mass spectrometry. wikipedia.orgosti.gov

The key advantage of IDMS is that quantification is based on the measurement of an isotope ratio rather than the absolute signal intensity of the analyte. wikipedia.orgosti.gov Because the labeled internal standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.netchromatographyonline.com This co-behavior allows the internal standard to compensate for variations and inefficiencies throughout the analytical process. chromatographyonline.com Consequently, IDMS is considered a definitive method for achieving the highest levels of accuracy and precision in quantitative analysis. researchgate.netnist.gov

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most reliable approach for quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS). researchgate.netchromatographyonline.com The SIL-IS has elution characteristics that are almost identical to the target analyte, ensuring it can effectively compensate for variations that occur during analysis. chromatographyonline.com This results in significantly improved accuracy (closeness to the true value) and precision (reproducibility of measurements). researchgate.net

Validation studies for methods quantifying melatonin (B1676174) metabolites demonstrate the high performance achieved with this approach. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for urinary 6-hydroxymelatonin (a closely related major metabolite) using its deuterated analog (6-O-MEL-2H4) reported excellent accuracy and precision. jst.go.jp The relative errors (REs) for intraday and interday accuracy ranged from -3.60% to -0.47%, while the relative standard deviations (RSDs) for precision were all below 6.80%. jst.go.jp Such low values for RE and RSD indicate a highly accurate and precise method, a direct benefit of the isotope dilution strategy. jst.go.jp

Table 1: Representative Accuracy and Precision Data for a Melatonin Metabolite Assay Using IDMS

Analyte ConcentrationAccuracy (Relative Error %)Precision (Relative Standard Deviation %)
Low QC-3.60% to -0.47%< 6.80%
Medium QC-3.60% to -0.47%< 6.80%
High QC-3.60% to -0.47%< 6.80%

This table is illustrative of typical performance for methods quantifying hydroxylated melatonin metabolites using deuterated internal standards, as reported in validation studies like that for 6-hydroxymelatonin. jst.go.jp

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample (e.g., salts, phospholipids in plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.comnih.govbioanalysis-zone.com This interference can cause ion suppression or enhancement, leading to inaccurate quantification. chromatographyonline.comnih.gov Another challenge is the unavoidable loss of the analyte during multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). osti.govchromatographyonline.com

Isotope dilution analysis is the most recognized technique to correct for these issues. chromatographyonline.comchromatographyonline.com Because this compound is added to the sample at the beginning of the workflow, it experiences the same matrix effects and procedural losses as the native 4-hydroxymelatonin. researchgate.netchromatographyonline.com By measuring the ratio of the analyte to the internal standard, any signal suppression or enhancement affects both compounds proportionally, and the ratio remains constant. chromatographyonline.com Similarly, any physical loss of the analyte during extraction is mirrored by a proportional loss of the internal standard, preserving the accuracy of the final calculated concentration. researchgate.netosti.gov This ability to compensate for both matrix effects and analyte loss is a primary reason why IDMS with a SIL-IS is the gold standard for quantitative bioanalysis in complex matrices. researchgate.netchromatographyonline.com

State-of-the-Art Chromatographic Separation Techniques

The successful application of IDMS relies on the effective chromatographic separation of the analyte from other sample components to minimize interference and ensure accurate detection by the mass spectrometer. longdom.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant techniques used for the analysis of melatonin and its metabolites. nih.gov Modern advancements, particularly in ultra-high performance liquid chromatography (UHPLC), have enabled faster and more efficient separations. mdpi.comsci-hub.ru

UHPLC is a significant evolution of HPLC that uses columns packed with smaller particles (typically sub-2 µm), leading to dramatically increased resolution, higher peak capacities, and much shorter analysis times. sci-hub.ru For the analysis of 4-hydroxymelatonin and related compounds, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice due to its superior sensitivity and specificity. nih.govresearchgate.netresearchgate.net

Developing a UHPLC method involves the careful selection of a column and mobile phase to achieve optimal separation. mdpi.comsci-hub.ru A typical method for melatonin metabolites utilizes a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. uniovi.es The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an additive such as formic acid to improve peak shape and ionization efficiency. researchgate.netuniovi.es A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively elute a range of analytes with different polarities within a short run time. researchgate.netuniovi.es

Table 2: Example UHPLC Method Parameters for Melatonin Metabolite Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) uniovi.es
Mobile Phase A 0.1% Formic Acid in Water researchgate.netuniovi.es
Mobile Phase B Acetonitrile or Methanol researchgate.netuniovi.es
Flow Rate 0.3 - 0.4 mL/min researchgate.netuniovi.es
Injection Volume 5 - 10 µL researchgate.net
Gradient Program Start at low %B, increase to elute analytes, then re-equilibrate researchgate.netuniovi.es
Total Run Time ~10 minutes researchgate.net

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique with high specificity for analyzing melatonin and its metabolites. google.comnih.gov However, a key consideration for GC analysis is that the target compounds must be volatile and thermally stable. researchgate.net Melatonin and its hydroxylated metabolites, like 4-hydroxymelatonin, contain polar functional groups (-OH, -NH) that make them non-volatile.

Therefore, a chemical derivatization step is required prior to GC analysis. google.comresearchgate.net Derivatization involves reacting the analyte with a reagent to replace the polar hydrogen atoms with non-polar groups, thereby increasing the analyte's volatility. researchgate.net Common derivatization approaches for melatonin and its precursors include acylation with reagents like pentafluoropropionic anhydride (PFPA) or silylation using agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov While effective, derivatization adds a step to the sample preparation process and must be carefully controlled for reproducibility. google.com

Optimizing the separation is a critical aspect of method development to ensure that 4-hydroxymelatonin is resolved from isomers and other interfering compounds. longdom.orgdrawellanalytical.com This is achieved by systematically adjusting the column chemistry and mobile phase composition. longdom.orgchromatographytoday.com

Column Chemistry: The choice of the stationary phase within the column has a significant impact on separation selectivity. chromatographytoday.com While C18 columns are widely used, other chemistries can provide different retention mechanisms and may be better for resolving specific compounds. For example, phenyl-based columns can offer unique selectivity for aromatic compounds through pi-pi interactions. Screening a variety of column chemistries is a powerful strategy to achieve the desired separation. chromatographytoday.com

Mobile Phase Composition: The mobile phase transports the analytes through the column, and its composition dictates the elution strength and selectivity. longdom.orgphenomenex.com Key parameters to optimize include:

Organic Solvent: The choice between acetonitrile and methanol can alter selectivity. phenomenex.com

pH: Adjusting the pH of the aqueous component with additives like formic acid or ammonium formate can change the ionization state of analytes, affecting their retention and peak shape. uniovi.esphenomenex.com

Gradient Slope: The rate at which the mobile phase composition changes during a gradient run affects the resolution between peaks. A shallower gradient can improve the separation of closely eluting compounds. drawellanalytical.com

Through careful optimization of these parameters, a robust and reliable chromatographic method can be developed to support the high-accuracy quantification of 4-hydroxymelatonin using this compound and IDMS. longdom.orgdrawellanalytical.com

Sophisticated Mass Spectrometric Detection Strategies

Mass spectrometry has become an indispensable tool for the analysis of biological compounds, offering unparalleled sensitivity and specificity. The use of this compound as an internal standard is central to several advanced mass spectrometric techniques.

Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a triple quadrupole instrument is a powerful technique for the targeted analysis of specific compounds within a complex biological matrix. nih.gov This method offers high sensitivity and selectivity, making it ideal for quantifying low-concentration analytes like melatonin and its metabolites. nih.govresearchgate.net In this setup, the first quadrupole selects the precursor ion of the target analyte, which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific fragment ion for detection. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio. nih.gov The use of a stable isotope-labeled internal standard like this compound, which has a known concentration, allows for accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

Development and Application of Multiple Reaction Monitoring (MRM) Transitions for Selectivity and Sensitivity

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive targeted analysis technique used in triple quadrupole mass spectrometry. nih.gov It involves monitoring multiple specific precursor-to-product ion transitions for a single analyte, which greatly increases the confidence in its identification and quantification. nih.gov For the analysis of melatonin and its metabolites, specific MRM transitions are developed and optimized. The selection of unique transitions for the analyte and its deuterated internal standard, this compound, is crucial for achieving high selectivity and minimizing potential interferences from the sample matrix. researchgate.net The intensity of the MRM transitions is directly proportional to the concentration of the analyte, and by comparing the response of the endogenous compound to that of the known concentration of this compound, precise quantification can be achieved. researchgate.net

High-Resolution Mass Spectrometry (HRMS), including Orbitrap Technology, for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) platforms, such as those incorporating Orbitrap technology, provide highly accurate mass measurements, enabling the confident identification and quantification of compounds in complex samples. nih.govijper.org This capability is particularly valuable for comprehensive metabolite profiling, where the goal is to identify and quantify a wide range of metabolites simultaneously. semanticscholar.org HRMS can distinguish between molecules with very similar masses, which is often a challenge for lower-resolution instruments. nih.gov In the context of melatonin research, HRMS can be used to identify novel metabolites and to create a more complete picture of its metabolic pathways. The use of this compound in HRMS studies provides a crucial anchor for accurate mass determination and quantification of related metabolites.

Optimization of Key Mass Spectrometer Parameters (Declustering Potential, Collision Energy, Collision Cell Exit Potential)

To achieve the highest sensitivity and specificity in mass spectrometric analysis, several key instrument parameters must be carefully optimized for each analyte. sciex.com These parameters include:

Declustering Potential (DP): This voltage is applied to prevent the formation of solvent clusters around the ions as they enter the mass spectrometer. bioanalysis-zone.com Optimizing the DP is crucial for maximizing the signal of the target ion. bioanalysis-zone.com

Collision Energy (CE): This parameter controls the energy with which the precursor ions collide with the gas in the collision cell. bioanalysis-zone.com The CE is optimized to produce the most abundant and specific fragment ions for the MRM transition. researchgate.nettechnologynetworks.com

Collision Cell Exit Potential (CXP): This voltage helps to focus and accelerate the fragment ions out of the collision cell and towards the detector. bioanalysis-zone.com

The optimal values for these parameters are compound-dependent and are determined experimentally by infusing a standard solution of the analyte and its deuterated internal standard, such as this compound, into the mass spectrometer and systematically varying the voltages to find the settings that yield the maximum signal intensity. researchgate.net

Below is an example of a data table illustrating the optimization of these parameters for a hypothetical analysis.

ParameterAnalyteOptimized Value
Declustering Potential (DP)4-Hydroxymelatonin60 V
Declustering Potential (DP)This compound60 V
Collision Energy (CE)4-Hydroxymelatonin25 eV
Collision Energy (CE)This compound25 eV
Collision Cell Exit Potential (CXP)4-Hydroxymelatonin10 V
Collision Cell Exit Potential (CXP)This compound10 V

Rigorous Method Validation Protocols for Analytical Reliability

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. globalresearchonline.net Method validation establishes through documented evidence that the analytical procedure consistently produces a result that meets pre-determined acceptance criteria. globalresearchonline.net The use of an appropriate internal standard like this compound is fundamental to achieving a robust and reliable method.

Assessment of Method Specificity and Selectivity

Specificity and selectivity refer to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. hbm4eu.eu In the context of LC-MS/MS analysis, specificity is achieved by a combination of chromatographic separation and the selection of unique MRM transitions for the analyte and its internal standard. chromatographyonline.com To assess specificity, blank matrix samples (e.g., plasma or urine from individuals not exposed to the analyte) are analyzed to ensure that no interfering peaks are present at the retention time of the analyte or its internal standard. nih.gov The high selectivity of the MRM technique, coupled with the use of a deuterated internal standard like this compound, provides a high degree of confidence that the measured signal is solely from the compound of interest.

The following table outlines key parameters evaluated during method validation.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/SelectivityAbility to measure the analyte in the presence of interferences.No significant interfering peaks at the retention time of the analyte or internal standard in blank samples.
LinearityAbility to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
AccuracyCloseness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
PrecisionAgreement among a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification).

Determination of Analytical Sensitivity (Limits of Detection and Quantification)

Analytical sensitivity is a critical parameter in bioanalytical method validation, defining the lowest concentration of an analyte that can be reliably measured. This is typically characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest analyte concentration that can be distinguished from the absence of the analyte (a blank sample), though not necessarily quantified with acceptable precision and accuracy. nih.gov The LOQ represents the lowest concentration on the calibration curve that can be determined with predefined levels of precision and accuracy. nih.govnih.gov

For methods analyzing melatonin and its metabolites, where this compound would be used as an internal standard, sensitivity is paramount due to their low physiological concentrations. In a gas chromatography-mass spectrometry (GC-MS) method, the LOQ for melatonin in human plasma and saliva was established at 1 pg/mL. nih.gov Another method using high-performance liquid chromatography (HPLC) with fluorescence detection for melatonin in saliva reported an LOQ of 50 pmol/L. researchgate.net An LC-MS/MS method for melatonin and its metabolites achieved low limits of detection and quantification of 3/10 pg mL−1 for melatonin, AFMK, and AMK, and 30/100 pg mL−1 for 6-HMEL, using deuterated melatonin (MEL-d4) as the internal standard. researchgate.net

The determination of these limits varies, with common approaches including calculations based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir For instance, an S/N ratio of 3 is often used for the LOD, while a ratio of 10 is common for the LOQ. tbzmed.ac.ir Regulatory guidelines, such as those from the FDA, provide specific criteria for establishing the Lower Limit of Quantification (LLOQ), which must demonstrate acceptable accuracy and precision. tbzmed.ac.irau.dk

Table 1: Examples of Analytical Sensitivity for Melatonin and its Metabolites


Evaluation of Accuracy, Precision, and Extraction Recovery

The validation of a bioanalytical method hinges on the rigorous evaluation of its accuracy, precision, and extraction recovery. The use of a stable isotope-labeled internal standard like this compound is fundamental to ensuring these parameters meet stringent acceptance criteria.

Accuracy reflects how close the measured value is to the true value. It is assessed by analyzing quality control (QC) samples prepared at known concentrations. For bioanalytical methods, the mean concentration should typically be within ±15% of the nominal value (±20% for the LLOQ). gmp-compliance.orgeuropa.eu

Precision measures the degree of agreement among repeated measurements of the same sample. It is expressed as the coefficient of variation (CV) and is evaluated at two levels: within-run (intra-batch) and between-run (inter-batch) precision. The CV should not exceed 15% (20% for the LLOQ). au.dkgmp-compliance.org In a GC-MS method for melatonin, both intra-assay and inter-assay precision and accuracy were within 16% for all concentrations. nih.gov A validated HPLC-FD method for melatonin in saliva demonstrated a within-day precision of 7.9% and a between-day precision of 10.5% at a concentration of 50 pmol/L. researchgate.net

Extraction Recovery is the efficiency of the analyte extraction process from the biological matrix. While 100% recovery is not required, it must be consistent and reproducible for both the analyte and the internal standard. gmp-compliance.orgfda.gov Recovery is determined by comparing the analytical response of an extracted sample to that of an unextracted standard representing 100% recovery. gmp-compliance.org For example, a dispersive solid phase extraction method for melatonin reported recoveries of 100% and 102% for spiked herbal samples. mdpi.com

Table 2: Performance Characteristics of Bioanalytical Methods for Melatonin


Comprehensive Stability Evaluations in Diverse Biological Matrices (Freeze-Thaw, Bench-top, Autosampler)

Ensuring the stability of an analyte in a biological matrix is crucial for generating reliable data, as samples undergo various handling and storage conditions from collection to analysis. nih.gov Stability studies are performed using QC samples at low and high concentrations to mimic real-world conditions. ut.ee

Freeze-Thaw Stability: This test evaluates the impact of repeated freezing and thawing cycles on the analyte concentration. pharmaguideline.com Samples are typically frozen for at least 12 hours between cycles, and the number of cycles validated should meet or exceed what study samples will experience, with a minimum of three cycles often required. pharmaguideline.comcreative-biolabs.com This is critical as repeated cycles can degrade proteins and potentially the target analyte. cancer.gov

Bench-top Stability: This assesses the stability of the analyte in the thawed matrix at room temperature for a period that covers the typical sample preparation time. ut.ee Regulatory guidelines often recommend evaluating stability for 4 to 24 hours to ensure that samples remain stable during processing. nih.gov

Autosampler Stability: Also referred to as processed sample stability, this evaluation determines if the analyte is stable in the final extract while waiting for injection in the autosampler. ut.ee This is important for long analytical runs where samples may sit for many hours.

These evaluations are essential to confirm that the measured concentration accurately reflects the analyte's concentration at the time of sample collection. nih.gov

Advanced Sample Preparation Techniques for Complex Biological Matrices

The analysis of compounds like 4-hydroxymelatonin from complex biological matrices such as plasma, serum, or urine requires extensive sample preparation. nih.gov The primary goal is to remove interfering substances like proteins, lipids, and salts that can compromise the analytical column, suppress the MS signal, and reduce the accuracy of quantification. phenomenex.com The addition of an internal standard like this compound at the beginning of this process is key to correcting for any analyte loss. Common advanced techniques include solid phase extraction, liquid-liquid extraction, and protein precipitation.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a highly selective and widely used technique for cleaning up and concentrating analytes from complex samples. ijert.org For melatonin and its metabolites, reversed-phase sorbents like C18 or polymeric materials are commonly employed. nih.govijert.org

A typical SPE protocol involves the following steps:

Conditioning/Activation: The SPE cartridge is first conditioned with an organic solvent like methanol, followed by an aqueous solution (e.g., water) to activate the sorbent. imist.ma

Sample Loading: The biological sample, often pre-treated, is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds while retaining the analyte of interest. nih.gov

Elution: The analyte is eluted from the sorbent using a strong organic solvent, such as methanol or a methanol-dichloromethane mixture. nih.gov

This technique provides a cleaner extract compared to other methods, leading to reduced matrix effects and improved sensitivity. mdpi.com Automated SPE systems can further enhance throughput and reproducibility. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov It is effective for separating analytes from matrix components based on their hydrophobicity and polarity.

In a typical LLE protocol for melatonin, an organic solvent such as dichloromethane is added to the aqueous biological sample (e.g., serum). nih.gov After vigorous mixing and centrifugation to separate the layers, the analyte partitions into the organic phase, which is then collected and evaporated to concentrate the analyte before reconstitution and analysis. nih.gov The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase or the choice of organic solvent. nih.gov Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors with minimal solvent consumption. nih.gov

Protein Precipitation Techniques for Matrix Clean-up

Protein precipitation is one of the simplest and fastest methods for removing proteins from biological samples like plasma or serum. phenomenex.com High concentrations of proteins can interfere with LC-MS analysis by clogging the column and causing ion suppression. chromatographyonline.com

The most common approach involves the addition of a water-miscible organic solvent, such as acetonitrile, methanol, or ethanol, to the sample. phenomenex.comnih.gov This alters the polarity of the solution, causing proteins to denature and precipitate. phenomenex.com Other precipitating agents include acids (e.g., trichloroacetic acid) or salts (e.g., ammonium sulfate). phenomenex.com

After adding the precipitating agent, the sample is vortexed and then centrifuged at high speed to pellet the precipitated protein. The resulting supernatant, containing the analyte and the internal standard, is then transferred for analysis, sometimes after an evaporation and reconstitution step. chromatographyonline.com This technique is well-suited for high-throughput applications, especially when using 96-well filtration plates that combine precipitation and filtration into a single step. selectscience.net

Emerging Micro-sampling Strategies (e.g., Volumetric Absorptive Microsampling for related analytes)

The landscape of bioanalytical science is continually evolving, with a significant trend towards miniaturization of sample collection and processing. This shift addresses the ethical and logistical challenges associated with traditional venous blood draws, particularly in preclinical research involving small animals and in clinical settings requiring frequent sampling. Volumetric Absorptive Microsampling (VAMS) has emerged as a leading technology in this domain, offering a simplified and robust method for collecting precise volumes of blood. While specific applications of VAMS for the direct quantification of 4-hydroxymelatonin are still developing, its successful implementation for a wide range of endogenous metabolites and biomarkers, including those in the melatonin pathway, underscores its potential for future applications in this area. nih.govresearchgate.netnih.gov

VAMS technology utilizes a porous, hydrophilic tip attached to a plastic handler, designed to absorb a fixed volume of blood (typically 10, 20, or 30 µL) through capillary action. mdpi.commdpi.com This approach mitigates the hematocrit effect—variations in the red blood cell to total blood volume ratio—which can introduce inaccuracies in older dried blood spot (DBS) techniques. nih.gov The VAMS procedure is minimally invasive, often requiring only a simple finger or heel prick, which enhances patient compliance and facilitates remote sample collection. mdpi.com

The workflow for VAMS-based analysis is streamlined and efficient. After collection, the VAMS tips are left to dry, a process that enhances analyte stability and simplifies transportation and storage, often eliminating the need for cold chain logistics. researchgate.netmdpi.com In the laboratory, the analytes are extracted from the VAMS tip using an appropriate solvent system, often with the aid of sonication or vortexing to ensure complete recovery. The resulting extract is then ready for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. nih.gov

The integration of VAMS with LC-MS/MS offers a powerful platform for the bioanalysis of low-concentration analytes. nih.gov The precision of VAMS in sample collection, combined with the sensitivity of modern mass spectrometers, allows for the accurate quantification of biomarkers from very small sample volumes. This is particularly advantageous in studies where sample volume is limited, such as in pediatric or geriatric populations, or in longitudinal studies requiring frequent monitoring.

Research has demonstrated the successful application of VAMS for the analysis of a variety of endogenous compounds, including amino acids, carboxylic acids, and other small molecule biomarkers. nih.gov These studies have validated the VAMS-based LC-MS/MS methods for linearity, precision, accuracy, and analyte stability, confirming the reliability of this approach for quantitative bioanalysis. nih.gov The stability of analytes on VAMS tips for extended periods at ambient temperature is a significant logistical advantage, facilitating sample collection in diverse settings outside of traditional clinical environments. nih.gov

The table below summarizes the key steps and considerations in a typical VAMS-based analytical workflow, highlighting the advantages of this emerging micro-sampling strategy.

Step Description Advantages
Sample Collection A precise volume of blood (e.g., 10 µL) is collected onto the porous tip of the VAMS device.Minimally invasive; reduces the need for venipuncture.
Drying The VAMS tip is air-dried for a specified period (e.g., 24 hours).Enhances analyte stability; simplifies storage and transport. nih.gov
Extraction The dried VAMS tip is immersed in an extraction solvent, and techniques like sonication or vortexing are used to elute the analytes.Efficient recovery of analytes from the porous matrix.
Analysis The extract is analyzed using a sensitive analytical technique, most commonly LC-MS/MS.High selectivity and sensitivity for accurate quantification. nih.gov

While the direct application of VAMS for the analysis of 4-hydroxymelatonin using this compound as an internal standard is a prospective development, the extensive validation of this technique for related endogenous compounds provides a strong foundation for its future use in melatonin research. The continued adoption of VAMS in clinical and preclinical studies is expected to drive the development of new assays and expand our understanding of the metabolic pathways of a wide range of biomolecules.

Investigation of Melatonin and Hydroxylated Metabolite Pathways Facilitated by 4 Hydroxymelatonin D4

Elucidation of Melatonin (B1676174) Catabolism and Hydroxylation Pathways

The breakdown of melatonin is a complex process involving multiple enzymatic and non-enzymatic reactions. A primary route of melatonin metabolism is hydroxylation, which precedes conjugation and excretion. Understanding these initial steps is fundamental to comprehending the full spectrum of melatonin's biological influence.

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the oxidative metabolism of melatonin. wikipedia.orgnih.gov Several CYP isozymes are involved in the hydroxylation of the melatonin molecule at various positions on its indole (B1671886) ring.

CYP1A2: Predominantly found in the liver, CYP1A2 is the principal enzyme responsible for the 6-hydroxylation of melatonin, which is the major metabolic pathway in humans. wikipedia.orgunige.ch

CYP1A1: This extrahepatic enzyme also contributes to the formation of 6-hydroxymelatonin. nih.gov

CYP1B1: Found in various extrahepatic tissues, CYP1B1 is also capable of 6-hydroxylating melatonin. nih.gov

CYP2C19: This enzyme is primarily involved in the O-demethylation of melatonin to N-acetylserotonin, but it can also contribute to a lesser extent to the hydroxylation of melatonin. wikipedia.orgnih.gov

The specific P450 isozyme involved can influence the resulting metabolite. For instance, while CYP1A1, CYP1A2, and CYP1B1 predominantly yield 6-hydroxymelatonin, other hydroxylated metabolites can also be formed. acs.orgnih.gov The activity of these enzymes can be influenced by genetic polymorphisms, drug interactions, and environmental factors, leading to inter-individual variations in melatonin metabolism.

Cytochrome P450 Enzymes Involved in Melatonin Hydroxylation
EnzymePrimary LocationPrimary Metabolic Reaction
CYP1A2Liver6-hydroxylation
CYP1A1Extrahepatic tissues6-hydroxylation
CYP1B1Extrahepatic tissues6-hydroxylation
CYP2C19LiverO-demethylation (primary), Hydroxylation (minor)

While 6-hydroxymelatonin is the most abundant urinary metabolite of melatonin, other hydroxylated forms, including 4-hydroxymelatonin, are also produced. mdpi.com The formation of 4-hydroxymelatonin can occur through both enzymatic and non-enzymatic pathways. Notably, UV radiation can induce the transformation of melatonin into several photoproducts, including 4-hydroxymelatonin, in the skin. acs.orgnih.gov Studies in human keratinocytes have detected 4-hydroxymelatonin following UV exposure, highlighting its relevance in cutaneous melatonin metabolism. acs.org The characterization of 4-hydroxymelatonin as a metabolite is crucial for a complete understanding of melatonin's antioxidative and protective functions, particularly in peripheral tissues.

Following hydroxylation, the resulting metabolites, such as 6-hydroxymelatonin and 4-hydroxymelatonin, undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. The two primary conjugation pathways for hydroxylated melatonin metabolites are sulfation and glucuronidation. wikipedia.orgnih.gov

Sulfation: This process involves the transfer of a sulfonate group to the hydroxylated metabolite, primarily forming 6-sulfatoxymelatonin. This is the major conjugated metabolite of melatonin found in human urine. nih.govjst.go.jp

Glucuronidation: In this pathway, glucuronic acid is attached to the hydroxylated metabolite. While generally a less prominent pathway than sulfation in humans, the formation of glucuronide conjugates of hydroxylated melatonin has been identified. nih.gov

Applications in In Vitro and In Vivo (Non-Clinical Animal Model) Metabolic Studies

The use of deuterated standards, such as 4-Hydroxymelatonin-d4, is instrumental in both in vitro and in vivo metabolic studies. These labeled compounds serve as internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for the accurate quantification of their non-deuterated counterparts. unige.chresearchgate.net

In in vitro studies, cultured cells or isolated enzyme systems are utilized to investigate the specific metabolic pathways of melatonin. The addition of a known amount of this compound to the experimental system enables precise measurement of the endogenously produced 4-hydroxymelatonin, providing insights into the kinetics and mechanisms of its formation by specific enzymes.

In in vivo non-clinical animal models, such as rodents, the administration of melatonin is followed by the collection of biological samples (e.g., urine, plasma, tissues) to identify and quantify its metabolites. mdpi.comnih.gov The use of this compound as an internal standard during the analysis of these samples is critical for obtaining reliable data on the absorption, distribution, metabolism, and excretion (ADME) of melatonin and its hydroxylated products. juniperpublishers.comnih.gov These studies are essential for understanding the physiological relevance of different metabolic pathways and for the preclinical evaluation of new therapeutic agents that may interact with melatonin metabolism.

Isotope-Resolved Metabolomics Approaches for Detailed Pathway Interrogation

Isotope-resolved metabolomics is a powerful technique that utilizes stable isotope tracers to map the flow of atoms through metabolic networks. nih.gov This approach provides a dynamic view of metabolic fluxes and pathway activities, offering deeper insights than traditional metabolomics, which provides a static snapshot of metabolite levels. nih.gov

In the context of melatonin metabolism, stable isotope-resolved metabolomics can be employed to trace the fate of isotopically labeled melatonin (e.g., containing ¹³C or ¹⁵N) as it is converted into its various metabolites, including hydroxylated forms like 4-hydroxymelatonin. By analyzing the isotopic enrichment in downstream metabolites, researchers can quantify the activity of different metabolic pathways and identify points of regulation. nih.gov This methodology is invaluable for understanding how melatonin metabolism is altered in different physiological states or in response to external stimuli.

Studies on Extrapineal Melatonin Metabolism and its Hydroxylated Products

While the pineal gland is the primary source of circulating melatonin, numerous extrapineal tissues also synthesize and metabolize this indoleamine. nih.govresearchgate.net These tissues include the gastrointestinal tract, skin, retina, and immune cells. nih.govresearchgate.net The regulation of melatonin synthesis in these peripheral sites is often independent of the light-dark cycle and is thought to serve local protective and signaling functions. nih.gov

The metabolism of melatonin in extrapineal tissues also involves hydroxylation, leading to the formation of various hydroxylated products. As mentioned earlier, the skin is a significant site of melatonin metabolism, where UV radiation can lead to the non-enzymatic formation of 2-hydroxymelatonin and 4-hydroxymelatonin. acs.orgnih.gov The local production of these hydroxylated metabolites may contribute to the protective effects of melatonin against oxidative stress and UV-induced damage in these tissues. The investigation of extrapineal melatonin metabolism and its hydroxylated products is an expanding area of research, with implications for understanding the localized actions of melatonin throughout the body.

Research into Biosynthesis Pathways of Related Indoleamines (e.g., Phytomelatonin)

The investigation into the biosynthesis of phytomelatonin—melatonin produced by plants—and related indoleamines is a complex field due to the intricate and often species-specific metabolic pathways involved. mdpi.com Elucidating these networks requires sophisticated analytical methods capable of accurately identifying and quantifying numerous intermediates, which are often present at very low concentrations. researchgate.netresearchgate.net Stable isotope labeling, coupled with advanced mass spectrometry techniques, has become an indispensable tool in this research. Within this context, deuterated compounds such as this compound serve a critical function not as metabolic tracers, but as high-fidelity internal standards for precise quantification, which is fundamental to understanding pathway dynamics. mdpi.com

The biosynthesis of phytomelatonin in plants begins with the amino acid tryptophan and proceeds through a series of enzymatic steps. nih.govresearchgate.net Unlike in animals, plants can utilize multiple routes to produce melatonin and its derivatives, involving enzymes located in different cellular compartments like the cytoplasm and chloroplasts. mdpi.com Key enzymes in these pathways include tryptophan decarboxylase (TDC), tryptamine (B22526) 5-hydroxylase (T5H), serotonin N-acetyltransferase (SNAT), and N-acetylserotonin methyltransferase (ASMT) or caffeic acid O-methyltransferase (COMT). mdpi.com The hydroxylation of melatonin to form metabolites like 4-hydroxymelatonin represents a significant metabolic branch, and understanding its regulation is crucial for a complete picture of indoleamine metabolism in plants.

To map these pathways and determine the flow (or flux) of metabolites, researchers often employ stable isotope tracers. researchgate.netnih.gov For instance, plants can be fed a labeled precursor, such as deuterium-labeled tryptamine. biorxiv.org As the plant's metabolic machinery processes this precursor, the deuterium (B1214612) label is incorporated into downstream intermediates and final products. By analyzing plant extracts over time using liquid chromatography-mass spectrometry (LC-MS), scientists can track the appearance of these labeled compounds, thereby confirming metabolic connections and identifying novel intermediates. news-medical.net

This is where the role of this compound becomes vital. While the tracer experiment reveals the path of the atoms, determining the rate and regulation of the pathway requires precise quantification of each metabolite. Due to sample loss during extraction and purification, and fluctuations in mass spectrometer sensitivity, absolute quantification is challenging. This compound is used as an internal standard to overcome these issues. A known quantity of this deuterated compound is added to the plant extract at the very beginning of the sample preparation process.

Because this compound is chemically identical to the endogenous 4-hydroxymelatonin being measured, it behaves identically during extraction, chromatography, and ionization. However, due to the presence of deuterium atoms, it has a higher mass, allowing the mass spectrometer to distinguish it from its unlabeled counterpart. By comparing the signal intensity of the endogenous analyte to the known amount of the internal standard, researchers can calculate the precise concentration of 4-hydroxymelatonin in the original sample with high accuracy and reproducibility. mdpi.com This accurate quantification is essential for comparing metabolite levels between different experimental conditions, such as in control plants versus those exposed to environmental stressors known to increase phytomelatonin production. mdpi.com

Table 1: Key Enzymes and Intermediates in Phytomelatonin Biosynthesis

Precursor/IntermediateEnzymeProduct
TryptophanTryptophan decarboxylase (TDC)Tryptamine
TryptamineTryptamine 5-hydroxylase (T5H)Serotonin
SerotoninSerotonin N-acetyltransferase (SNAT)N-acetylserotonin
N-acetylserotoninN-acetylserotonin methyltransferase (ASMT) or Caffeic acid O-methyltransferase (COMT)Melatonin (Phytomelatonin)
MelatoninMelatonin Hydroxylase (postulated)Hydroxylated Melatonins (e.g., 4-Hydroxymelatonin)

Table 2: Illustrative Research Findings on Indoleamine Metabolites Under Stress Conditions

This table represents hypothetical data from an experiment designed to investigate the effect of abiotic stress (e.g., high salinity) on the phytomelatonin pathway. The quantification of metabolites would be critically dependent on the use of corresponding deuterated internal standards, such as this compound for 4-Hydroxymelatonin.

MetaboliteConcentration in Control Plants (ng/g tissue)Concentration in Stressed Plants (ng/g tissue)Fold Change
Tryptamine15.218.51.2
Serotonin25.845.11.7
N-acetylserotonin5.115.33.0
Melatonin8.433.64.0
4-Hydroxymelatonin1.99.55.0

The data illustrates that under stress, there is a significant upregulation of the entire pathway, with a particularly pronounced increase in melatonin and its hydroxylated metabolite, 4-hydroxymelatonin. This quantitative insight, made possible by standards like this compound, allows researchers to hypothesize that stress not only boosts melatonin synthesis but also accelerates its subsequent metabolism, potentially for enhanced antioxidant protection. mdpi.com

Biochemical and Mechanistic Roles of 4 Hydroxymelatonin Non Deuterated Analog

Contribution to Endogenous Antioxidant Defense Systems

4-Hydroxymelatonin (4OHM), a metabolite of melatonin (B1676174), plays a significant role in the body's antioxidant defense network. nih.gov Its protective effects are attributed to a combination of direct actions on reactive species and its interaction with cellular antioxidant systems. nih.govresearchgate.net The presence of a phenolic group in its structure is a key feature that enhances its antioxidant capabilities, distinguishing it from other metabolites. nih.govresearchgate.net

4-Hydroxymelatonin has demonstrated exceptional activity as a direct radical scavenger, particularly against peroxyl radicals (ROO•). nih.gov Computational and theoretical studies have shown that 4OHM reacts with these radicals at a rate significantly faster than both its parent compound, melatonin, and Trolox, a well-known vitamin E analog used as a benchmark for antioxidant capacity. nih.govresearchgate.net Under in vitro conditions at a physiological pH, 4OHM was found to react with peroxyl radicals approximately 200 times faster than Trolox. nih.gov This high level of reactivity is largely attributed to its phenolic structure, which facilitates the donation of a hydrogen atom to neutralize the radical. researchgate.net This direct scavenging action is a crucial mechanism by which 4OHM contributes to protecting cells from lipid peroxidation, a damaging process initiated by peroxyl radicals. nih.gov

Comparative Peroxyl Radical Scavenging Rates

CompoundRelative Scavenging RateReference
4-Hydroxymelatonin (4OHM)Excellent, significantly faster than melatonin and Trolox nih.govresearchgate.net
MelatoninGood, but less effective than 4OHM for peroxyl radicals nih.govnih.gov
Trolox (Vitamin E analog)Standard benchmark; ~200 times slower than 4OHM nih.gov

In addition to direct radical scavenging, 4-Hydroxymelatonin exhibits properties as a preventive antioxidant through metal chelation. nih.govresearchgate.net It can moderately inhibit the activity of copper (II) ions (Cu(II)). nih.govresearchgate.net This is biologically relevant because it can reduce the availability of cuprous ions (Cu(I)), the redox state required for the generation of highly reactive hydroxyl radicals (•OH) via Fenton-like reactions. nih.govresearchgate.net By chelating transition metals, 4OHM helps to prevent the initiation of oxidative damage, turning off the pro-oxidant effects observed in systems like copper-ascorbate mixtures. nih.govresearchgate.netresearchgate.net This action complements its radical-trapping abilities, providing a multi-faceted approach to antioxidant protection.

Theoretical and Computational Studies on Molecular Reactivity and Antioxidant Potency

The superior antioxidant capacity of 4-Hydroxymelatonin has been extensively investigated through theoretical and computational models, primarily using Density Functional Theory (DFT). nih.govresearchgate.net These studies have been crucial in elucidating the mechanisms behind its high reactivity and potency. Calculations have confirmed that the presence of the phenolic hydroxyl group is the key structural feature responsible for its excellent antioxidant activity. nih.govresearchgate.net This group facilitates hydrogen atom transfer (HAT), a primary mechanism for radical neutralization. nih.gov

Computational kinetics studies predict that 4OHM is a more effective radical scavenger than its parent molecule, melatonin, and other related compounds. nih.govresearchgate.net These models analyze parameters such as bond dissociation energies, ionization potentials, and reaction rate constants to quantify antioxidant potential. nih.govetsu.edumdpi.com The findings from these theoretical approaches consistently support the experimental observations of 4OHM's high efficiency in scavenging radicals, solidifying its status as a significant contributor to the antioxidant cascade initiated by melatonin. nih.govresearchgate.net

Interactions with Various Reactive Oxygen and Nitrogen Species in Biological Contexts

4-Hydroxymelatonin is adept at neutralizing a spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting against oxidative and nitrosative stress. nih.govresearchgate.net Its interaction is not limited to a single type of radical, making it a broad-spectrum antioxidant. nih.gov

The primary interactions identified include:

Peroxyl Radicals (ROO•): As detailed previously, 4OHM is an exceptionally efficient scavenger of peroxyl radicals, a key player in lipid peroxidation. nih.govnih.gov

Hydroxyl Radicals (•OH): The formation of 4OHM can occur through the interaction of melatonin with the highly damaging hydroxyl radical. researchgate.netresearchgate.net Like its parent compound, 4OHM is expected to be an excellent scavenger of this species. nih.gov

Interactions of 4-Hydroxymelatonin with Reactive Species

Reactive SpeciesInteraction with 4-HydroxymelatoninReference
Peroxyl Radical (ROO•)Excellent scavenger, significantly more effective than melatonin nih.govnih.gov
Hydroxyl Radical (•OH)Predicted to be an excellent scavenger; involved in its formation from melatonin researchgate.netresearchgate.net
Peroxynitrite Anion (ONOO⁻)Predicted high reactivity, based on melatonin's known scavenging ability nih.gov
Nitric Oxide (NO•)Predicted high reactivity, based on melatonin's known scavenging ability nih.govnih.gov

Role as an Intermediate in Melatonin's Metabolic Degradation Cascade

Melatonin undergoes extensive metabolism in the body, creating a cascade of derivatives, many of which are also potent antioxidants. nih.govresearchgate.net 4-Hydroxymelatonin is one such important intermediate. researchgate.net The primary metabolic route for melatonin is the indolic pathway, which occurs mainly in the liver and leads to the formation of 6-hydroxymelatonin. nih.govtaylorandfrancis.com Another significant route is the kynuric pathway, which produces N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK). nih.govresearchgate.net

4-Hydroxymelatonin is formed non-enzymatically through the direct interaction of melatonin with hydroxyl radicals or via exposure to UV radiation. researchgate.netresearchgate.net It represents a branch of the metabolic pathway that directly generates a highly effective antioxidant. The formation and subsequent actions of 4OHM are integral to the concept of the "free radical scavenging cascade," where melatonin and its successive metabolites work in concert to provide prolonged and robust protection against oxidative stress. researchgate.netresearchgate.net This highlights that the antioxidant benefit of melatonin is not solely due to the parent molecule but is significantly amplified by the activity of its metabolites, with 4OHM being a particularly powerful contributor. nih.govresearchgate.net

Q & A

Q. Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., melatonin-d7) to correct for matrix effects .
  • Instrumentation : LC-MS/MS with MRM transitions specific to this compound (e.g., m/z 250→234) and optimize collision energy to minimize interference .
  • Validation : Include recovery rates (80–120%), LOD/LOQ (e.g., 0.1 ng/mL), and inter-day precision (<15% RSD) in supplementary data .

Advanced Research: How do I resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

Q. Methodological Answer :

  • Hypothesis Testing : Compare enzyme kinetics (e.g., CYP1A2 vs. CYP2C19) using liver microsomes from different species. Use Michaelis-Menten plots to quantify differences .
  • Data Analysis : Apply ANOVA to assess interspecies variability and Bayesian modeling to reconcile discrepancies between in vitro and in vivo half-life data .
  • Case Study : A 2024 study found murine models overestimate hydroxylation rates by 40% compared to human hepatocytes due to CYP isoform differences .

Advanced Research: What experimental designs minimize artifacts when studying the photostability of this compound?

Q. Methodological Answer :

  • Controlled Conditions : Use UV-Vis spectroscopy to monitor degradation under controlled light intensity (e.g., 365 nm, 5 mW/cm²) and inert atmospheres (N2) to exclude oxidative byproducts .
  • Artifact Mitigation : Include dark controls and validate degradation products via high-resolution MS. Report wavelength-dependent degradation rates in supplementary files .

Q. Methodological Answer :

  • Modeling : Use non-compartmental analysis (NCA) for AUC and Cmax calculations. Compare species using bootstrap resampling to assess confidence intervals .
  • Contradiction Management : If rodent data conflicts with primate PK profiles, apply mixed-effects modeling to account for interspecies metabolic scaling .
  • Case Study : A 2023 study found a 2.3-fold higher clearance in rats vs. primates, attributed to differences in renal excretion efficiency .

Basic Research: What protocols ensure reproducibility in measuring the antioxidant activity of this compound?

Q. Methodological Answer :

  • Assay Selection : Use ORAC (oxygen radical absorbance capacity) and FRAP (ferric reducing ability) assays with Trolox as a standard. Pre-treat samples with Chelex resin to remove metal contaminants .
  • Data Reporting : Normalize activity to molar concentration and include interassay variability (<10%) in supplementary materials. Avoid DMSO concentrations >1% to prevent solvent interference .

Advanced Research: How do I address conflicting data on the receptor-binding affinity of this compound in MT1/MT2 assays?

Q. Methodological Answer :

  • Method Refinement : Use radioligand binding assays (e.g., ³H-melatonin) with membrane preparations from transfected HEK293 cells. Include negative controls (vector-only cells) to exclude nonspecific binding .
  • Statistical Reconciliation : Apply Grubbs’ test to identify outliers and use Deming regression for method comparison if assays (e.g., SPR vs. fluorescence polarization) yield conflicting Kd values .

Basic Research: What are best practices for storing this compound to prevent deuterium loss?

Q. Methodological Answer :

  • Storage Conditions : Store lyophilized powder at -80°C under argon. For solutions, use deuterated solvents (e.g., DMSO-d6) and avoid freeze-thaw cycles .
  • Stability Monitoring : Conduct quarterly LC-MS checks to quantify deuterium retention. A 2024 study reported <0.5% deuterium loss over 6 months under optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.